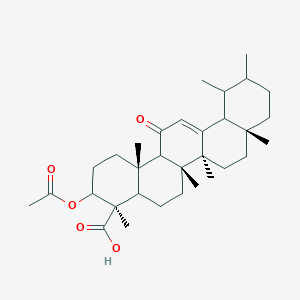
Acetyl-11-keto-b-boswellic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-11-keto-beta-boswellic acid: is a naturally derived pentacyclic triterpene obtained from the gum resin of Boswellia serrata . It is known for its anti-inflammatory, immunomodulatory, and 5-lipoxygenase inhibitory properties, making it a popular choice for the treatment of inflammatory conditions such as rheumatoid arthritis . The compound exists as a white crystalline powder with limited water solubility but high solubility in organic solvents like ethanol, methanol, acetonitrile, chloroform, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl-11-keto-beta-boswellic acid can be synthesized through various methods. One common approach involves the extraction of the compound from the gum resin of Boswellia serrata, followed by purification using chromatographic techniques . The compound can also be synthesized through chemical modification of boswellic acids, involving acetylation and oxidation reactions .
Industrial Production Methods: In industrial settings, the production of acetyl-11-keto-beta-boswellic acid often involves large-scale extraction from Boswellia serrata resin. The resin is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) . The purified compound is then crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acetyl-11-keto-beta-boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of acetyl-11-keto-beta-boswellic acid, such as hydroxylated or alkylated compounds .
Scientific Research Applications
Acetyl-11-keto-beta-boswellic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetyl-11-keto-beta-boswellic acid involves the inhibition of the 5-lipoxygenase enzyme, which plays a key role in the synthesis of leukotrienes, inflammatory mediators . By inhibiting this enzyme, the compound reduces the production of leukotrienes, thereby alleviating inflammation . Additionally, acetyl-11-keto-beta-boswellic acid modulates the activity of various signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
- Beta-boswellic acid
- 11-keto-beta-boswellic acid
- Acetyl-beta-boswellic acid
Comparison: Acetyl-11-keto-beta-boswellic acid is unique due to its acetyl and keto functional groups, which enhance its anti-inflammatory and immunomodulatory properties compared to other boswellic acids . The presence of these functional groups allows for more effective inhibition of the 5-lipoxygenase enzyme and modulation of inflammatory pathways .
Properties
Molecular Formula |
C32H48O5 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(4R,6aR,6bS,8aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18?,19?,23?,24?,25?,26?,28-,29+,30-,31-,32-/m1/s1 |
InChI Key |
HMMGKOVEOFBCAU-PGPDUJITSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC([C@]5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


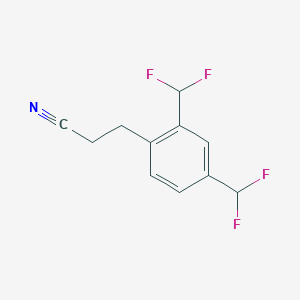
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
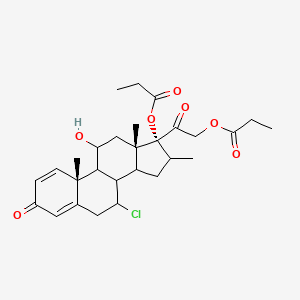
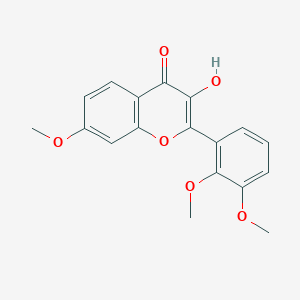
![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)
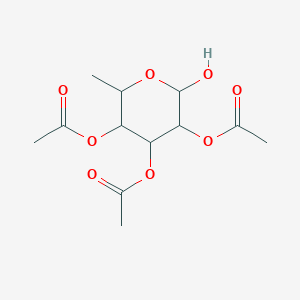
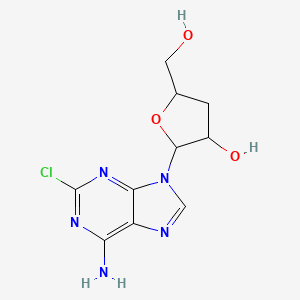

![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)



